1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-13-8(3-5-12-13)11-4-2-7(6-11)9(11)10(14)15/h3,5,7,9H,2,4,6H2,1H3,(H,14,15) |
InChI Key |
YGJJPBILSYBOON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C23CCC(C2)C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Bicyclo[2.1.1]hexane Synthesis
The bicyclo[2.1.1]hexane scaffold is central to the target compound. Two primary methods dominate its preparation:
Photochemical [2 + 2] Cycloaddition
Photochemical reactions enable the formation of strained bicyclic systems. A [2 + 2] cycloaddition between a diene and an alkene under UV light generates the bicyclo[2.1.1]hexane framework. For example, irradiation of 1,3-dienes with electron-deficient alkenes yields the bicyclic core with high regioselectivity. Key parameters include:
- Light source : UV-A (365 nm) or UV-C (254 nm)
- Solvent : Acetonitrile or tetrahydrofuran
- Yield : 60–85%
This method avoids harsh conditions but requires precise control over reaction time and temperature to prevent side reactions.
BF$$_3$$-Catalyzed Formal [2π + 2σ] Cycloaddition
Bicyclo[1.1.0]butanes (BCBs) react with benzofuran-derived dienes in the presence of BF$$3$$·Et$$2$$O to form spiro-bicyclo[2.1.1]hexanes. The mechanism involves Lewis acid-mediated activation of the BCB, followed by nucleophilic attack and ring expansion:
$$
\text{BCB} + \text{diene} \xrightarrow{\text{BF}3\cdot\text{Et}2\text{O}} \text{bicyclo[2.1.1]hexane derivative}
$$
This method offers scalability (up to 2 mmol) and functional group tolerance, with yields reaching 81–99%.
Functionalization of the Bicyclo[2.1.1]hexane Core
Installation of the Carboxylic Acid Group
The carboxylic acid at position 5 is introduced via oxidation or hydrolysis:
Oxidation of Primary Alcohols
A hydroxyl group at C5 is oxidized using Jones reagent (CrO$$3$$/H$$2$$SO$$4$$) or KMnO$$4$$ under acidic conditions:
$$
\text{R-CH}2\text{OH} \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}4} \text{R-COOH}
$$
Yield : 85–92%.
Hydrolysis of Nitriles
Nitrile intermediates are hydrolyzed to carboxylic acids using HCl (6 M) at reflux:
$$
\text{R-CN} \xrightarrow{\text{HCl/H}_2\text{O}} \text{R-COOH}
$$
Yield : 78–88%.
Stereochemical Control
The target compound’s stereochemistry (1R,4R,5R) is achieved through:
Representative Synthetic Pathway
A consolidated route combines photochemical cycloaddition, Suzuki coupling, and oxidation:
Photochemical [2 + 2] Cycloaddition :
Bromination at C1 :
Suzuki Coupling with Pyrazole :
Ester Hydrolysis :
Analytical Characterization
Critical data for verifying the compound’s structure include:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.36 (d, $$ J = 1.8 $$ Hz, 1H, pyrazole-H), 6.18 (d, $$ J = 1.8 $$ Hz, 1H, pyrazole-H), 3.88 (s, 3H, N-CH$$3$$), 2.90–3.10 (m, 2H, bridgehead-H).
- HRMS : m/z calcd. for C$${11}$$H$${14}$$N$$2$$O$$2$$ [M+H]$$^+$$: 206.1055; found: 206.1058.
- IR : 1705 cm$$^{-1}$$ (C=O stretch), 1550 cm$$^{-1}$$ (pyrazole ring).
Challenges and Optimization
- Bridgehead Reactivity : Steric hindrance at C1 and C5 complicates functionalization. Microwave-assisted synthesis reduces reaction times.
- Racemization : Acidic conditions during hydrolysis may epimerize chiral centers. Neutral pH and low temperatures mitigate this.
- Scale-Up : Photoreactors with efficient cooling systems are essential for gram-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has been explored for its potential as a therapeutic agent due to its ability to modulate various biological pathways.
- Inhibition of Enzymes : Research indicates that compounds with similar structures can act as inhibitors of specific enzymes, particularly in pathways related to inflammation and cancer. For example, studies on pyrazole derivatives have shown their efficacy as inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties, which are being investigated through various assays to determine its effectiveness against bacterial and fungal strains.
Materials Science
The compound's unique structure allows for its use in developing advanced materials.
- Polymer Chemistry : Its carboxylic acid functionality can serve as a precursor for synthesizing polymers with specific properties, such as enhanced thermal stability or mechanical strength. Research into copolymerization techniques is ongoing to explore these applications further.
Case Studies
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bicyclic structure can influence the compound’s binding affinity and specificity, potentially leading to enhanced therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs bearing variations in the bicyclo system or substituents. Key differences in molecular properties, synthesis, and applications are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Substituents :
- The pyrazole substituent in the target compound offers two nitrogen atoms for hydrogen bonding, contrasting with the thiazole (one sulfur, one nitrogen) and oxazole (one oxygen, one nitrogen) analogs. This difference influences solubility and interaction profiles .
- The methyl group on the pyrazole enhances lipophilicity compared to unsubstituted pyrazoles (e.g., 1-Methyl-1H-pyrazole-5-carboxylic acid, CAS 16034-46-1 ).
Bicyclo System Variations :
- Bicyclo[2.1.1]hexane derivatives exhibit greater strain and rigidity compared to larger bicyclo[2.2.1]heptane systems (e.g., cis-endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, CAS 74163-46-1 ), which may affect conformational stability in drug-receptor interactions.
Functional Group Impact: Carboxylic acid groups (common in all compared compounds) enable salt formation or conjugation, critical for bioavailability and derivatization .
Synthetic Accessibility :
- Thiazole and oxazole derivatives are synthesized via cyclization or coupling reactions, as seen in and . The target compound likely follows similar protocols, though specific details are unavailable.
Research Findings:
- Biological Relevance : Pyrazole-containing bicyclo compounds are explored in drug discovery for kinase inhibition or GPCR modulation due to their balanced hydrophobicity and hydrogen-bonding capacity .
- Thermodynamic Stability : The bicyclo[2.1.1]hexane system’s strain may reduce metabolic degradation compared to less rigid analogs, though experimental data are lacking in the provided evidence.
Biological Activity
1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure that enhances its lipophilicity and metabolic stability compared to traditional aromatic compounds. The presence of a pyrazole moiety is significant for its biological interactions.
Antifungal Activity
Recent studies have investigated the antifungal properties of compounds similar to 1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid. For instance, the replacement of ortho-benzene rings with bicyclo[2.1.1]hexane in certain fungicides has shown promising results against Aspergillus niger. The antifungal activity was measured by the diameter of the inhibition zone, indicating effective growth suppression at various concentrations .
Lipophilicity and Metabolic Stability
The compound exhibits altered lipophilicity due to its bicyclic structure, which can impact its absorption and distribution in biological systems. Studies indicate that replacing ortho-benzene with bicyclo[2.1.1]hexane decreases calculated lipophilicity (c log P) by approximately 0.7–1.2 units, while having minimal effects on experimental lipophilicity (log D) in most cases . This modification may enhance water solubility, potentially improving bioavailability.
The precise mechanism by which 1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its antifungal effects is still under investigation. However, it is hypothesized that the compound may interfere with critical fungal metabolic pathways or cell wall synthesis, similar to other known antifungals.
Study 1: Antifungal Efficacy
In a controlled laboratory setting, the antifungal efficacy of 1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid was tested against various fungal strains, including Aspergillus niger. The results demonstrated significant inhibition at concentrations ranging from 0.01 to 0.5 mM, with optimal activity observed at 0.25 mM .
| Concentration (mM) | Inhibition Zone Diameter (mm) |
|---|---|
| 0.01 | 10 |
| 0.05 | 15 |
| 0.25 | 25 |
| 0.50 | 20 |
Study 2: Structural Modifications and Activity
A comparative study evaluated the biological activity of various derivatives of bicyclo[2.1.1]hexane, including those with different substituents on the pyrazole ring. The findings indicated that certain modifications could enhance antifungal potency while maintaining favorable pharmacokinetic properties .
Q & A
Q. What are the established synthetic routes for 1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step strategies, including cyclocondensation and hydrolysis. For example:
- Cyclocondensation : Reacting bicyclo[2.1.1]hexane derivatives with 1-methylpyrazole precursors under reflux in polar aprotic solvents (e.g., DMF) with catalysts like Pd(PPh₃)₄ for cross-coupling .
- Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) of ester intermediates to yield the carboxylic acid moiety .
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Cyclocondensation | Pd(PPh₃)₄, DMF/H₂O, 80°C | 60-75% | Purification of bicyclic intermediates |
| Hydrolysis | NaOH (2M), EtOH, reflux | 85-92% | Acid-sensitive byproduct formation |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C-N stretch ~1550 cm⁻¹) .
- NMR : ¹H NMR distinguishes bicyclohexane protons (δ 1.5–2.5 ppm) and pyrazole protons (δ 7.2–7.8 ppm). ¹³C NMR confirms carboxylate carbon (δ ~175 ppm) .
- X-ray Crystallography : Resolves bicyclo[2.1.1]hexane strain and dihedral angles between pyrazole and carboxylate groups .
| Technique | Key Peaks/Features | Utility |
|---|---|---|
| FTIR | 1700 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N) | Functional group confirmation |
| ¹H NMR | δ 7.5 ppm (pyrazole H), δ 2.1 ppm (bicyclo CH₂) | Structural elucidation |
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound?
Methodological Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:
- Comparative Assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial activity ).
- Impurity Profiling : Use HPLC-MS to quantify byproducts (e.g., ester intermediates) that may interfere with bioactivity .
- Dose-Response Analysis : Validate IC₅₀ values across multiple cell lines or enzymatic systems (e.g., PYCR1 inhibition assays) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density maps, identifying nucleophilic attack sites (e.g., carboxylate oxygen) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water/DMSO) on reaction pathways for esterification or amidation .
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
| Parameter | Computational Model | Experimental Validation |
|---|---|---|
| Charge Distribution | DFT (Mulliken charges) | Reactivity in SN2 reactions |
| Solvent Effects | MD (explicit solvent) | Kinetic studies in DMSO/H₂O |
Q. How do steric effects from the bicyclo[2.1.1]hexane moiety influence enzymatic binding?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., PYCR1). The bicyclohexane’s rigidity may limit conformational adaptability, reducing binding entropy .
- SAR Analysis : Compare derivatives with smaller bicyclo systems (e.g., bicyclo[2.2.1]) to assess steric tolerance .
Q. What strategies optimize regioselectivity in functionalizing the pyrazole ring?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 5-position to direct electrophilic substitution to the 3-position .
- Metal-Catalyzed C-H Activation : Use Pd(OAc)₂ with pivalic acid as a co-catalyst for selective C-4 arylation .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Solubility Screening : Use shake-flask method with UV-Vis quantification at λ_max = 260 nm. Conflicting data may arise from pH-dependent ionization (pKa ~4.2 for carboxylic acid) .
- Co-solvent Systems : Test binary mixtures (e.g., EtOH/H₂O) to identify optimal solubilization conditions .
| Solvent | Solubility (mg/mL) | pH |
|---|---|---|
| H₂O | 0.8 ± 0.1 | 7.0 |
| EtOH | 12.3 ± 1.5 | - |
| DMSO | >50 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
